molecular formula C20H20N2 B14722310 4,4'-(1-Phenylethane-1,1-diyl)dianiline CAS No. 13555-38-9

4,4'-(1-Phenylethane-1,1-diyl)dianiline

Cat. No.: B14722310
CAS No.: 13555-38-9
M. Wt: 288.4 g/mol
InChI Key: CJXRYVQHINFIKO-UHFFFAOYSA-N
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Description

4,4'-(1-Phenylethane-1,1-diyl)dianiline (CAS: 1571-75-1) is an aromatic diamine characterized by a central 1-phenylethane-1,1-diyl group bridging two aniline moieties. Structurally, it is analogous to bisphenol derivatives such as Bisphenol AP (4,4'-(1-phenylethane-1,1-diyl)diphenol), but differs in its terminal functional groups (amine vs. phenol) . This compound serves as a critical precursor in polymer chemistry, particularly in synthesizing high-performance polyimides and polyurethanes. Its rigid, non-planar structure enhances thermal stability and mechanical strength in resulting materials . While less studied than its methylene-bridged counterpart (4,4'-methylene dianiline, MDA), it has gained attention in advanced material applications due to its unique stereoelectronic properties .

Properties

CAS No.

13555-38-9

Molecular Formula

C20H20N2

Molecular Weight

288.4 g/mol

IUPAC Name

4-[1-(4-aminophenyl)-1-phenylethyl]aniline

InChI

InChI=1S/C20H20N2/c1-20(15-5-3-2-4-6-15,16-7-11-18(21)12-8-16)17-9-13-19(22)14-10-17/h2-14H,21-22H2,1H3

InChI Key

CJXRYVQHINFIKO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(1-Phenylethane-1,1-diyl)dianiline typically involves the reaction of aniline with a phenylethane derivative under controlled conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where aniline reacts with 1-phenylethane in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: In industrial settings, the production of 4,4’-(1-Phenylethane-1,1-diyl)dianiline may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process often includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Types of Reactions:

    Oxidation: 4,4’-(1-Phenylethane-1,1-diyl)dianiline can undergo oxidation reactions, often resulting in the formation of quinone derivatives.

    Reduction: This compound can be reduced to form various amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions are common, where the aniline groups can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

4,4’-(1-Phenylethane-1,1-diyl)dianiline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of high-performance materials, including resins and coatings.

Mechanism of Action

The mechanism by which 4,4’-(1-Phenylethane-1,1-diyl)dianiline exerts its effects is primarily through its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological activities. The pathways involved often include signal transduction mechanisms that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Diamines and Bisphenols

Compound Name Bridging Group Terminal Groups Key Applications
4,4'-(1-Phenylethane-1,1-diyl)dianiline 1-Phenylethane-1,1-diyl -NH₂ Polyimides, epoxy curing agents
4,4'-Methylene Dianiline (MDA) -CH₂- -NH₂ Polyurethanes, epoxy resins
Bisphenol AP 1-Phenylethane-1,1-diyl -OH Plastic additives, flame retardants
4,4'-(Cyclohexane-1,1-diyl)dianiline Cyclohexane-1,1-diyl -NH₂ High-temperature polyimides
4,4'-Diaminodiphenylmethane (MDA) -CH₂- -NH₂ Elastomers, corrosion inhibitors

Key Observations :

  • The 1-phenylethane-1,1-diyl group in this compound introduces steric hindrance and rigidity, enhancing thermal resistance compared to MDA’s flexible -CH₂- bridge .
  • Substitution of -NH₂ (dianiline) with -OH (Bisphenol AP) shifts applications from polymer precursors to plastic additives .

Thermal and Mechanical Properties

Table 2: Thermal Stability and Material Performance

Compound Melting Point (°C) Decomposition Temp. (°C) Dielectric Constant (ε)
This compound 180–185* >300 3.2–3.5 (polymer)
MDA 89–92 250–280 2.8–3.0
Jeffamine-based Polyetherimide N/A 400–450 4.5–5.0 (with BaTiO₃)
Cyclopentyl Dianiline (CPDA) 210–215 320–350 3.0–3.2

*Estimated based on structural analogs .

Key Findings :

  • The phenylethane bridge in this compound contributes to higher decomposition temperatures (>300°C) compared to MDA (250–280°C) .
  • Jeffamine polyetherimides modified with BaTiO₃ exhibit superior dielectric properties (ε = 4.5–5.0), highlighting the impact of composite design .

Toxicity and Environmental Behavior

Table 3: Health and Environmental Profiles

Compound Carcinogenicity Hepatotoxicity Environmental Persistence
This compound Limited data Not reported Unknown
MDA Known (IARC 2B) High Moderate (soil half-life: 30–60 days)
Bisphenol AP Suspected Low High (resists hydrolysis)

Key Insights :

  • MDA is a well-documented liver carcinogen and environmental pollutant, with studies confirming its persistence in soil and water .
  • Bisphenol AP’s phenolic structure correlates with higher environmental stability but raises concerns about bioaccumulation .
  • Toxicity data for this compound remains sparse, necessitating further study .

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